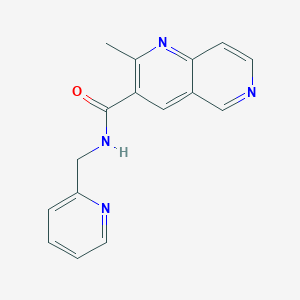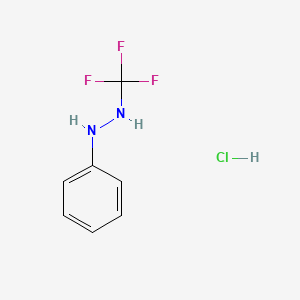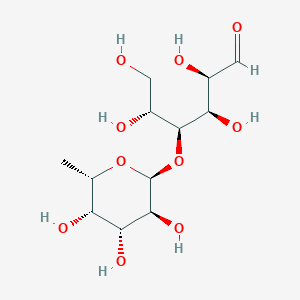![molecular formula C32H16Cl2N8Ti-2 B13400783 dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13400783.png)
dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene, also known as Titanium (IV) phthalocyanine dichloride, is a member of the metal phthalocyanine class of compounds. These compounds are characterized by a macrocyclic aromatic structure with a central metal atom. In this case, the central metal atom is titanium (IV), coordinated with two chloride ions .
准备方法
Synthetic Routes and Reaction Conditions
Titanium (IV) phthalocyanine dichloride can be synthesized through various methods. One common approach involves the reaction of titanium tetrachloride with phthalonitrile in the presence of a suitable solvent. The reaction typically requires elevated temperatures and may involve additional reagents to facilitate the formation of the phthalocyanine ring .
Industrial Production Methods
Industrial production of Titanium (IV) phthalocyanine dichloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
化学反应分析
Types of Reactions
Titanium (IV) phthalocyanine dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chloride ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium (IV) phthalocyanine oxide, while substitution reactions can produce a variety of titanium (IV) phthalocyanine derivatives with different ligands .
科学研究应用
Titanium (IV) phthalocyanine dichloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Titanium (IV) phthalocyanine dichloride involves its interaction with light and other molecules. The phthalocyanine ring system exhibits a delocalized π-electron system, facilitating charge transport. When exposed to light, the compound can undergo photoexcitation, leading to the generation of electron-hole pairs. These charge carriers can participate in various chemical reactions, such as photocatalysis.
相似化合物的比较
Similar Compounds
Copper (II) phthalocyanine: Another metal phthalocyanine with similar optoelectronic properties.
Zinc (II) phthalocyanine: Known for its use in photodynamic therapy and optoelectronics.
Iron (II) phthalocyanine: Used as a catalyst in various chemical reactions.
Uniqueness
Titanium (IV) phthalocyanine dichloride is unique due to its specific coordination environment and the presence of titanium (IV) as the central metal atom. This gives it distinct electronic properties and reactivity compared to other metal phthalocyanines.
属性
分子式 |
C32H16Cl2N8Ti-2 |
|---|---|
分子量 |
631.3 g/mol |
IUPAC 名称 |
dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.2ClH.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+2/p-2 |
InChI 键 |
UZSWDSNUYFMFRO-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.Cl[Ti]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



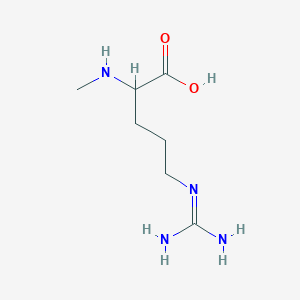
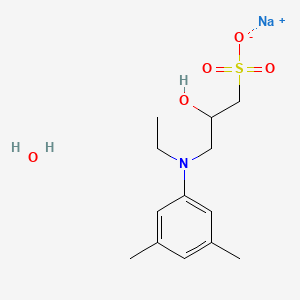
![(3S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400726.png)
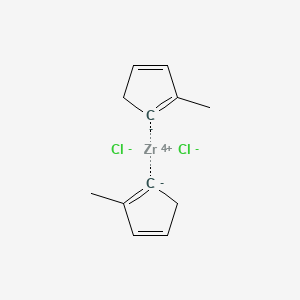

![2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13400748.png)
